Disulfide, 2,3-dimethylphenyl 2,4-dimethylphenyl

Description

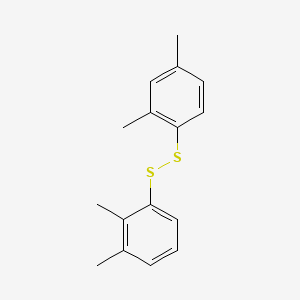

Disulfide, 2,3-dimethylphenyl 2,4-dimethylphenyl (systematic name: 1-[(2,3-dimethylphenyl)disulfanyl]-2,4-dimethylbenzene) is an aromatic disulfide characterized by two methyl-substituted phenyl rings connected via a disulfide (–S–S–) bond. These compounds share the molecular formula C₁₆H₁₈S₂ and molecular weight 274.44 g/mol but differ in substituent positions, which significantly influence their physicochemical behavior .

Disulfides of this class are often investigated for their roles in pharmaceuticals (e.g., as synthetic intermediates or impurities) and material science due to their stability and tunable hydrophobicity .

Properties

CAS No. |

65087-14-1 |

|---|---|

Molecular Formula |

C16H18S2 |

Molecular Weight |

274.4 g/mol |

IUPAC Name |

1-[(2,3-dimethylphenyl)disulfanyl]-2,4-dimethylbenzene |

InChI |

InChI=1S/C16H18S2/c1-11-8-9-15(13(3)10-11)17-18-16-7-5-6-12(2)14(16)4/h5-10H,1-4H3 |

InChI Key |

NLUOYJAEFWYGLA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)SSC2=CC=CC(=C2C)C)C |

Origin of Product |

United States |

Preparation Methods

Direct Oxidation of Thiophenols

One common approach to prepare diaryl disulfides such as this compound, is the oxidation of the corresponding aryl thiols (thiophenols). For example, 2,3-dimethylbenzenethiol can be oxidized under mild conditions using oxidizing agents like hydrogen peroxide. A typical procedure involves mixing 2,4-dimethylthiophenol with ethyl acetate and adding hydrogen peroxide dropwise at room temperature, stirring for 1 to 3 hours to yield the disulfide with high purity and yield. This method is noted for its simplicity and safety, providing a high-purity product suitable for further applications.

Reaction of Benzene Derivatives with Sulfur Halides in the Presence of Lewis Acids

A patented industrially relevant method involves reacting benzene derivatives bearing alkyl substituents with sulfur halides such as disulfur dichloride (S2Cl2) in the presence or absence of Lewis acids like anhydrous zinc chloride (ZnCl2). This method is particularly effective for bulky diaryl disulfides with secondary or tertiary alkyl groups on the aromatic ring.

- Mix 2,4,6-trimethylbenzene (as a model substrate) with disulfur dichloride and glacial acetic acid in a dry flask.

- Add anhydrous ZnCl2 as a catalyst.

- The reaction generates hydrogen chloride gas and is stirred at room temperature for several hours.

- After completion, water is added, and the solid product is filtered, washed, and recrystallized to afford the diaryl disulfide.

This method achieves high selectivity for diaryl disulfides over other sulfur-containing byproducts and is scalable for industrial production. It avoids the use of expensive reagents and minimizes byproduct formation compared to conventional bromination or chlorosulfonylation routes.

Reduction of Diaryl Disulfides to Thiophenols and Reoxidation

Another synthetic strategy involves the initial preparation of bis(2,3-dimethylphenyl) disulfide followed by reduction to 2,3-dimethylbenzenethiol using reducing agents like sodium borohydride (NaBH4) in the presence of sodium hydroxide under inert atmosphere and controlled temperature (80–82 °C). The thiophenol can then be selectively reoxidized to the desired disulfide.

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Reduction of disulfide | NaBH4, NaOH aqueous solution, acetonitrile, 80–82 °C, 3 h, inert atmosphere | 92 | 99.1 |

| Reoxidation to disulfide | Hydrogen peroxide or other mild oxidants | Variable | High |

This two-step approach allows for the purification of intermediates and control over the disulfide formation, useful in laboratory-scale syntheses.

Oxidative Chalcogenation Using Molybdenum(V) Reagents

Recent advances include the use of molybdenum(V)-mediated oxidative chalcogenation to synthesize nonsymmetric diaryl sulfides and disulfides. This method tolerates labile functional groups and provides superior yields compared to traditional oxidants. The molybdenum(V) reagents facilitate fast and efficient coupling of aryl thiols or related precursors to form disulfides under mild conditions.

Metal Complex-Mediated Disulfide Formation

Research into metal complex chemistry has explored the synthesis of terminal disulfide complexes using bis(trialkylsilyl)disulfide as delivery agents. For example, platinum complexes with disulfide ligands have been prepared to study catalytic properties. Although these methods are more specialized and focused on complex formation rather than bulk synthesis, they provide insight into disulfide bond formation and stabilization in organometallic systems.

Comparative Analysis of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Direct Oxidation of Thiophenols | Thiophenol + H2O2, ethyl acetate, room temp | Simple, safe, high purity | Requires thiophenol precursor | High (up to 90+) |

| Reaction with Sulfur Halides + Lewis Acid | Benzene derivative + S2Cl2 + ZnCl2, acetic acid | Industrially scalable, selective, cost-effective | Requires handling of corrosive reagents | High (varies) |

| Reduction of Disulfides + Reoxidation | NaBH4 + NaOH, acetonitrile, inert atmosphere | Allows intermediate purification | Multi-step, requires careful control | High (92 reported) |

| Molybdenum(V)-Mediated Oxidative Chalcogenation | Mo(V) reagents, mild conditions | Fast, tolerates sensitive groups | Specialized reagents, less common industrially | Superior yields |

| Metal Complex-Mediated Disulfide Formation | Bis(trialkylsilyl)disulfide + metal complexes | Insight into catalytic disulfide formation | Complex, not for bulk synthesis | Research scale |

Chemical Reactions Analysis

Types of Reactions: 2,3-Xylyl 2,4-xylyl disulfide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: It can be reduced back to the corresponding thiols.

Substitution: The disulfide bond can be cleaved and substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like thiolates or amines can be used to cleave the disulfide bond.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted disulfides or thiols.

Scientific Research Applications

Chemical Applications

Organic Synthesis

Disulfide compounds are often utilized as reagents in organic synthesis. Specifically, Disulfide, 2,3-dimethylphenyl 2,4-dimethylphenyl serves as a precursor for synthesizing other sulfur-containing compounds. It can undergo various chemical reactions including oxidation to form sulfones and sulfoxides and reduction to yield thiol compounds.

Reactivity Overview

The compound is known for its ability to participate in nucleophilic substitution reactions. It acts as a nucleophile when reacting with electrophiles such as alkyl halides and acyl chlorides. This versatility makes it valuable in creating complex organic molecules.

| Reaction Type | Products | Common Reagents |

|---|---|---|

| Oxidation | Sulfones and sulfoxides | Hydrogen peroxide |

| Reduction | Thiol compounds | Lithium aluminum hydride |

| Nucleophilic Substitution | Substituted phenyl derivatives | Sodium hydroxide |

Biological Applications

Redox Biology

In biological systems, disulfide bonds play a crucial role in stabilizing protein structures. This compound is studied as a model compound for understanding disulfide bond formation in proteins. This research contributes to insights into protein folding and stability.

Therapeutic Properties

Research has indicated potential therapeutic properties of this compound, particularly its antioxidant and antimicrobial activities. Studies have examined its effects on human cancer cell lines, suggesting that diaryl disulfides may exhibit anticancer activity .

Industrial Applications

Material Science

In the industrial sector, this compound is utilized in the production of polymers and resins. Its properties contribute to the development of materials that require specific chemical and physical characteristics.

Cosmetic Formulations

The compound is also investigated for its potential use in cosmetic formulations. Its stability and compatibility with various skin care ingredients make it a candidate for enhancing the efficacy of topical products .

Case Studies

- Anticancer Activity Research : A study published in Cancer Letters explored the effects of diaryl disulfides on human cancer cell lines. The results indicated significant cytotoxic effects against certain cancer types, highlighting the potential of these compounds in cancer therapy.

- Polymer Development : Research on poly(thio-2,6-dimethyl-1,4-phenylene) demonstrated that this polymer could be synthesized through oxidative polymerization of bis(3,5-dimethylphenyl) disulfide. The resulting polymer exhibited unique properties suitable for various applications .

Mechanism of Action

The mechanism of action of 2,3-xylyl 2,4-xylyl disulfide involves the cleavage of the disulfide bond, which can interact with various molecular targets. In biological systems, disulfide bonds play a crucial role in protein folding and stability. The compound can undergo redox reactions, influencing the redox state of proteins and other biomolecules .

Comparison with Similar Compounds

Structural Isomers and Analogs

Key structural analogs include:

Bis(2,4-dimethylphenyl) disulfide (CAS 13616-83-6): Symmetrical disulfide with methyl groups at the 2 and 4 positions on both phenyl rings.

Disulfide, 2,4-dimethylphenyl 2,5-dimethylphenyl (CAS 65087-03-8): Asymmetrical isomer with methyl groups at 2,4 and 2,5 positions.

Physicochemical Properties

Key Observations:

- LogP Differences : The symmetrical bis(2,4-dimethylphenyl) disulfide exhibits higher lipophilicity (LogP = 6.25) compared to the asymmetrical 2,4/2,5 isomer (LogP = 5.78). This suggests that methyl group positioning influences hydrophobicity, with para-substitution (2,4) enhancing lipid solubility more than meta-substitution (2,5) .

- Vapor Pressure : The low vapor pressure of bis(2,4-dimethylphenyl) disulfide indicates low volatility, a trait likely shared by the target compound due to structural similarities .

Analytical Methods

- HPLC Analysis : Disulfide, 2,4-dimethylphenyl 2,5-dimethylphenyl is effectively separated using a Newcrom R1 HPLC column under reverse-phase conditions, suggesting analogous methods could apply to the target compound .

Biological Activity

Disulfide, 2,3-dimethylphenyl 2,4-dimethylphenyl (also known as 2,3-xylyl 2,4-xylyl disulfide) is a compound with notable biological activities. This article explores its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C16H18S2

- Molecular Weight : 286.45 g/mol

- Density : Approximately 1.1 g/cm³

- Boiling Point : Estimated at around 369 °C

- Flash Point : Approximately 180 °C

Synthesis Methods

The compound can be synthesized through various methods that typically involve the reaction of substituted benzene derivatives with sulfur halides. A notable method includes using inexpensive materials and a one-step process to yield high purity disulfides efficiently .

Antimicrobial Properties

Research indicates that compounds containing disulfide bonds often exhibit varying degrees of antimicrobial activity. A study on related aryl-alkyl disulfides demonstrated that while many had weak or no activity against Staphylococcus aureus, certain nitrophenyl disulfides showed significant antibacterial effects . This suggests that the structure of the substituents on the aromatic rings can influence bioactivity.

Cytotoxicity and Cell Viability

In vitro studies have shown that disulfides can affect cell viability. For instance, some derivatives did not exhibit cytotoxicity even at high concentrations (up to 100 µM), indicating a potential for therapeutic applications without significant adverse effects on cell proliferation .

Case Studies

- Antibacterial Screening : A series of aryl disulfides were tested against methicillin-susceptible Staphylococcus aureus. The results indicated that while most compounds had minimal activity, specific analogs exhibited zones of inhibition comparable to known antibiotics .

- Pharmacokinetic Profiles : The pharmacokinetics of similar disulfide compounds have been studied to evaluate their absorption, distribution, metabolism, and excretion (ADME) properties. These studies are crucial for understanding the potential therapeutic applications of disulfide compounds in drug development .

Research Findings Summary Table

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Weak activity against S. aureus; some derivatives showed significant inhibition zones |

| Cytotoxicity | No acute cytotoxicity observed at concentrations up to 100 µM |

| Synthesis Efficiency | High yields and purity achieved through novel synthesis methods |

Q & A

Q. What are the recommended synthetic methodologies for Disulfide, 2,3-dimethylphenyl 2,4-dimethylphenyl?

- Methodological Answer : The synthesis typically involves oxidative coupling of substituted thiophenol precursors. For example, 2,3-dimethylbenzenethiol and 2,4-dimethylbenzenethiol can be oxidized using agents like iodine (I₂) or hydrogen peroxide (H₂O₂) under controlled pH conditions. Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography (silica gel, hexane/ethyl acetate eluent) are critical. Note that regioselectivity challenges may arise due to steric hindrance from methyl groups; optimizing stoichiometry and reaction time is essential .

Q. How should researchers characterize this disulfide using spectroscopic and crystallographic techniques?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks based on substituent positions. For example, aromatic protons in 2,3- and 2,4-dimethylphenyl groups exhibit distinct splitting patterns due to differing substituent proximities.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should confirm the molecular ion [M+H]⁺. Compare fragmentation patterns with NIST reference libraries for validation .

- Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELXL for refinement and ORTEP-3 for visualization can resolve bond lengths and angles. Report unit cell parameters (e.g., space group, a, b, c, α, β, γ) and thermal displacement parameters.

Advanced Research Questions

Q. What challenges arise in resolving conflicting crystallographic data for this disulfide?

- Methodological Answer : Discrepancies in S–S bond lengths or torsion angles may stem from twinning, disorder, or thermal motion. Use SHELXL’s TWIN and BASF commands to model twinning . Validate against computational models (DFT calculations) to identify outliers. For disorder, refine occupancy ratios and apply restraints to bond distances. Cross-validate with spectroscopic data to ensure consistency.

Q. How can researchers analyze the thermal stability of this compound under varying experimental conditions?

- Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert (N₂) and oxidative (O₂) atmospheres. For example:

| Condition | Decomposition Onset (°C) | Residual Mass (%) |

|---|---|---|

| N₂, 10°C/min | 220 | 5% (carbonaceous) |

| O₂, 5°C/min | 195 | 0% |

Interpret degradation pathways using evolved gas analysis (EGA) coupled with FTIR. Store samples at –20°C under argon to prevent oxidation .

Q. What strategies address regioselectivity challenges during synthesis?

- Methodological Answer : Steric effects from methyl groups can hinder coupling. Strategies include:

- Using bulky oxidizing agents (e.g., tert-butyl hydroperoxide) to favor less hindered positions.

- Directing groups (e.g., trifluoromethanesulfonate esters, as in ) to pre-functionalize thiophenol precursors.

- Computational modeling (DFT) to predict reactive sites and optimize reaction pathways.

Q. How is this disulfide applied in materials science research?

- Methodological Answer : The compound’s rigid aromatic structure and disulfide linkage make it a candidate for:

- Self-assembled monolayers (SAMs) : Study adsorption kinetics on gold surfaces using quartz crystal microbalance (QCM).

- Dynamic covalent chemistry : Investigate S–S bond reversibility under redox conditions (e.g., glutathione-mediated cleavage).

- Polymer crosslinking : Evaluate mechanical properties via rheometry in thiol-ene systems.

Data Contradiction Analysis

Q. How to reconcile discrepancies between experimental and computational NMR chemical shifts?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational averaging.

Run DFT calculations (e.g., Gaussian, B3LYP/6-31G*) with explicit solvent models (e.g., PCM for chloroform).

Compare experimental (CDCl₃) and computed shifts. Adjust for ring current effects in aromatic regions.

Use statistical metrics (e.g., RMSD) to quantify agreement. If RMSD > 0.5 ppm, re-examine conformational sampling or solvent interactions.

Tables for Key Parameters

Q. Table 1: Expected ¹H NMR Chemical Shifts (CDCl₃)

| Proton Position | Shift (δ, ppm) | Multiplicity |

|---|---|---|

| 2,3-Dimethylphenyl | 6.8–7.1 | Doublet |

| 2,4-Dimethylphenyl | 6.6–6.9 | Singlet |

| Methyl (adjacent to S) | 2.3–2.5 | Singlet |

Q. Table 2: Crystallographic Parameters (Hypothetical)

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| a (Å) | 10.52 |

| b (Å) | 7.89 |

| c (Å) | 12.34 |

| S–S Bond Length | 2.03 Å |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.